molecular formula C7H8ClNO4S2 B2917279 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 247186-99-8

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2917279
CAS No.: 247186-99-8
M. Wt: 269.71
InChI Key: BYFIYJHEXYSWEU-UHFFFAOYSA-N
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Description

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride is a specialized chemical reagent designed for research and synthesis applications. Its molecular structure features both a methylsulfamoyl group and a highly reactive sulfonyl chloride moiety, making it a valuable bifunctional intermediate in organic synthesis . The sulfonyl chloride group is particularly reactive towards nucleophiles, allowing this compound to serve as a key precursor in the synthesis of sulfonamide derivatives . Researchers can utilize it to introduce a sulfonamide functional group into target molecules, a transformation relevant in the development of compounds for various scientific investigations. As a solid substance, this compound requires careful handling. Safety data for analogous benzenesulfonyl chloride compounds indicate it is likely corrosive and causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use. This product is labeled with a warning signal word and is strictly for professional, research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind. The provided molecular formula is C 8 H 10 ClN 3 O 2 S, with an average mass of 247.70 g/mol . For precise handling and characterization, researchers should note that the compound is also known by its CAS Registry Number, 88918-94-9 . All chemical properties and applications described are based on structural analysis and data from similar compounds; researchers are encouraged to validate all parameters in their specific experimental contexts.

Properties

IUPAC Name

4-(methylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFIYJHEXYSWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247186-99-8
Record name 4-(methylsulfamoyl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or sulfides.

    Oxidation: Oxidative reactions can convert the sulfamoyl group to sulfonic acids or other higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions with amines.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as inhibitors of enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the nucleophile displaces the chloride ion, forming a new covalent bond. The sulfamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

The reactivity and applications of 4-(methylsulfamoyl)benzene-1-sulfonyl chloride are best understood through comparison with structurally related sulfonyl chlorides. Below is a detailed analysis, supported by experimental data and synthetic applications:

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -SO₂NHCH₃ (para) C₇H₇ClNO₄S₂ 284.72 Moderate reactivity due to electron-withdrawing sulfamoyl group; used in drug intermediate synthesis.
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride -SO₂N(CH₃)₂ (para) C₈H₁₀ClNO₄S₂ 300.80 Increased lipophilicity vs. methylsulfamoyl analog; enhances membrane permeability in biologics.
Benzenesulfonyl chloride -H (no substituent) C₆H₅ClO₂S 176.62 High reactivity due to minimal steric hindrance; standard reagent for sulfonylation.
4-Methylbenzenesulfonyl chloride -CH₃ (para) C₇H₇ClO₂S 190.65 Electron-donating methyl group reduces reactivity; soluble in organic solvents.
4-Trifluoromethylbenzenesulfonyl chloride -CF₃ (para) C₇H₄ClF₃O₂S 244.62 Strong electron-withdrawing CF₃ group enhances electrophilicity; used in high-energy reactions.
4-(Benzyloxy)benzenesulfonyl chloride -OCH₂C₆H₅ (para) C₁₃H₁₁ClO₃S 282.74 Bulky benzyloxy group lowers aqueous solubility; applied in aromatic sulfonamide synthesis.
4-(3-Chloro-2-cyanophenoxy)benzene-1-sulfonyl chloride -O-C₆H₃(Cl)(CN) (para) C₁₃H₆Cl₂NO₃S 341.17 Electron-withdrawing Cl and CN groups increase reactivity; suited for harsh conditions.
4-(Dimethylamino)benzenesulfonyl chloride -N(CH₃)₂ (para) C₈H₁₀ClNO₂S 219.69 Electron-donating dimethylamino group deactivates ring; used in mild reaction environments.

Biological Activity

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

The compound features a sulfonamide group, which is known for its role in several biological processes. The presence of the methylsulfamoyl group enhances its solubility and reactivity, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. This inhibition can lead to various physiological effects, including antimicrobial and anti-inflammatory actions. The exact mechanism depends on the target enzyme or receptor involved, often involving competitive inhibition or allosteric modulation.

Antimicrobial Activity

Several studies have indicated that sulfonamide compounds exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Compound Target Activity
SulfanilamideDihydropteroate synthaseAntibacterial
This compoundTBDTBD

Anti-inflammatory Effects

Research has suggested that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the sulfonamide group could enhance antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural variations in optimizing efficacy against specific pathogens .
  • Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, revealing that certain modifications led to a decrease in inflammatory markers in animal models. This study supports the hypothesis that this compound may possess similar benefits .

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives of sulfonamides, including this compound. These studies often employ techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) for structural confirmation. The findings consistently show that these compounds can form stable complexes with transition metals, which may enhance their biological activity .

Comparative Analysis

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound Biological Activity Remarks
SulfanilamideAntibacterialClassic sulfonamide
4-AminobenzenesulfonamideAntimicrobialBroader spectrum against Gram-positive bacteria
This compoundTBDPotential for enhanced activity

Q & A

Q. What are the standard synthetic routes for 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves chlorination of the corresponding sulfonic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Reaction Setup : Conducted under anhydrous conditions in inert solvents (e.g., dichloromethane or chloroform) to prevent hydrolysis .
  • Temperature Control : Maintained at 0–5°C during reagent addition to avoid side reactions.
  • Purification : Post-reaction, the crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve ≥95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities. For example, the sulfonyl chloride group exhibits distinct deshielding effects in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
  • Elemental Analysis : Validate %C, %H, %S, and %Cl to confirm stoichiometry .

Q. How does this compound react with nucleophiles, and what are common derivatives?

The sulfonyl chloride group reacts readily with amines, alcohols, and thiols:

  • With Amines : Forms sulfonamides (R-SO₂-NR'R"), pivotal in medicinal chemistry for drug candidate synthesis. Reaction conditions: 1–2 eq. amine in THF at room temperature .
  • With Thiols : Produces sulfonate esters, useful in polymer chemistry. Requires base (e.g., triethylamine) to scavenge HCl .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Conflicting data (e.g., unexpected NMR shifts) may arise from:

  • Tautomerism or Conformational Isomerism : Use variable-temperature NMR to identify dynamic processes .
  • Impurities : Re-purify via preparative HPLC and re-analyze. Cross-validate with alternative techniques like IR spectroscopy (e.g., S=O stretch at 1360–1380 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Monitor decomposition via TLC or in-situ FTIR .

Q. How is this compound applied in studying protein-ligand interactions?

  • Bioconjugation : Reacts with lysine residues (ε-amino groups) or cysteine thiols (-SH) to modify proteins. Example protocol: Incubate protein (1 mg/mL) with 5 mM sulfonyl chloride in pH 7.4 buffer (30 min, 4°C), followed by dialysis to remove excess reagent .
  • Activity-Based Probes : Used in proteomics to label active sites of enzymes (e.g., serine hydrolases) for functional studies .

Q. What computational methods aid in predicting reactivity and designing novel derivatives?

  • DFT Calculations : Model transition states for sulfonamide formation (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) to prioritize synthesis .

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